Product packaging for Majusculoic acid(Cat. No.:)

Majusculoic acid

Cat. No.: B1245813
M. Wt: 315.25 g/mol
InChI Key: XSRLEFWNCQOETJ-SULJWLEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Table 2: Physicochemical data summary

Property Value Method/Source
Molecular Weight 315.25 g/mol PubChem
LogP (Octanol-Water) 4.2 (predicted) ChemSpider
Topological PSA 37.3 Ų PubChem
Rotatable Bonds 8 PubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23BrO2 B1245813 Majusculoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

3-[(1S,2S)-2-[(3E,5Z)-6-bromonona-3,5-dienyl]cyclopropyl]propanoic acid

InChI

InChI=1S/C15H23BrO2/c1-2-6-14(16)8-5-3-4-7-12-11-13(12)9-10-15(17)18/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3,(H,17,18)/b5-3+,14-8-/t12-,13-/m0/s1

InChI Key

XSRLEFWNCQOETJ-SULJWLEGSA-N

Isomeric SMILES

CCC/C(=C/C=C/CC[C@H]1C[C@@H]1CCC(=O)O)/Br

Canonical SMILES

CCCC(=CC=CCCC1CC1CCC(=O)O)Br

Synonyms

majusculoic acid

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of majusculoic acid and its derivatives in cancer treatment. For instance, majusculamide D, a related compound, has shown promising results in inhibiting pancreatic cancer cell proliferation and migration. Specifically, optimized analogues demonstrated IC50 values below 1 nM against PANC-1 cancer cells, indicating strong anticancer properties . The structure-activity relationship (SAR) studies suggest that modifications at specific sites enhance both potency and metabolic stability, paving the way for further pharmacological exploration .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide-induced macrophages revealed that this compound and its analogues can inhibit nitric oxide production, showcasing their potential as anti-inflammatory agents. The inhibition rates observed were significant, with some analogues achieving up to 43% inhibition without cytotoxic effects on the cells . This suggests that this compound could be developed into therapeutic agents for inflammatory diseases.

Antifungal Activity

This compound exhibits notable antifungal activity against various Candida species. Studies indicate that it has a minimum inhibitory concentration (MIC) of 8 µM against Candida albicans and 19.3 µM against Candida glabrata . Given the rising resistance of fungal pathogens to conventional treatments, this compound represents a promising candidate for the development of new antifungal therapies.

Synthesis and Derivative Development

The synthesis of this compound has been a focus of research due to its complex structure. Two total synthesis pathways have been established, yielding the compound through various synthetic strategies including asymmetric cyclopropanation and selective reduction techniques . These advancements not only facilitate the production of this compound but also enable the creation of analogues with potentially enhanced bioactivities.

Case Studies and Research Findings

Study Application Findings
Wang et al. (2024)AnticancerMajusculamide D showed IC50 < 1 nM against PANC-1 cells; significant inhibition of migration and invasion .
MacMillan et al. (2005)AntifungalIsolated this compound from cyanobacteria; exhibited antifungal activity with MIC values of 8 µM against Candida albicans .
Research Group (2021)Anti-inflammatoryThis compound inhibited NO production in macrophages; potential for treating inflammatory diseases .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing majusculoic acid and its derivatives?

  • Answer : Total synthesis of (−)-majusculoic acid typically involves stereoselective strategies, including enantioselective cyclization and functional group manipulation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use HPLC with UV detection and compare retention times to known standards. Experimental protocols must detail reaction conditions (e.g., solvent, temperature) and purification steps to ensure reproducibility .

Q. How can researchers validate the anti-inflammatory activity of this compound in vitro?

  • Answer : Standard assays include measuring inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells). Dose-response curves (e.g., 10–30 µM concentrations) should be generated, with triplicate measurements to assess statistical significance. Include negative controls (vehicle-only) and positive controls (e.g., dexamethasone). Data analysis requires ANOVA or t-tests to compare inhibition rates across concentrations .

Q. What are the critical parameters for designing a reproducible bioactivity study of this compound?

  • Answer : Key parameters include:
  • Cell line selection : Use validated cell lines (e.g., HEK293 for cytotoxicity screening).
  • Concentration range : Test physiologically relevant doses (e.g., 1–100 µM).
  • Replicates : Minimum three biological replicates to account for variability.
  • Data normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or β-actin for Western blotting.
    Document all protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in this compound studies (e.g., inhibition rates with high variability)?

  • Answer : Contradictions may arise from batch-to-batch compound variability or differences in cell culture conditions. Mitigation strategies:
  • Quality control : Validate compound purity and stability via HPLC at multiple time points.
  • Standardized assays : Use identical cell passage numbers and serum lots.
  • Statistical rigor : Apply mixed-effects models to account for nested variability.
    For example, in a study, compound 11 showed -0.13% inhibition (±19.26%), suggesting high variability; repeating assays with larger sample sizes (n ≥ 5) reduces uncertainty .

Q. What computational tools are effective for elucidating the molecular targets of this compound?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) can predict binding affinities to targets like cyclooxygenase-2 (COX-2). Combine with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via siRNA knockdown or CRISPR-Cas9 gene editing in target-deficient cell lines. Cross-reference results with public databases (ChEMBL, PubChem) for consistency .

Q. How can researchers optimize derivative synthesis to enhance this compound’s therapeutic window?

  • Answer : Structure-activity relationship (SAR) studies guide optimization:
  • Functional group modifications : Introduce electron-withdrawing groups to improve metabolic stability.
  • Scaffold hopping : Replace the cyclopropane moiety with bioisosteres (e.g., oxetane).
  • ADME screening : Use Caco-2 assays for permeability and microsomal stability tests.
    Prioritize derivatives with >50% inhibition at 10 µM (e.g., compound 9: -15.32% ± 10.95%) and low cytotoxicity (CC50 > 100 µM) .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

  • Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For non-normal distributions, apply non-parametric tests (Kruskal-Wallis). Report confidence intervals (95% CI) and effect sizes (Cohen’s d). Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions?

  • Answer : Follow IMRAD format:
  • Introduction : Emphasize gaps in anti-inflammatory natural product research.
  • Methods : Detail synthetic routes and assay validation steps.
  • Results : Use tables for bioactivity data (e.g., Table 1: Inhibition rates at 10/30 µM).
  • Discussion : Contrast findings with structurally similar compounds (e.g., pseudopterosins).
    Include supplementary data for NMR spectra and dose-response curves .

Data Presentation Standards

  • Tables : Include mean ± SD for inhibition rates (e.g., compound 14: 11.01% ± 1.22%) .
  • Figures : Use heatmaps for SAR trends or line graphs for time-dependent bioactivity.
  • Ethics : Disclose conflicts of interest and animal/cell line ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Majusculoic acid
Reactant of Route 2
Majusculoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.